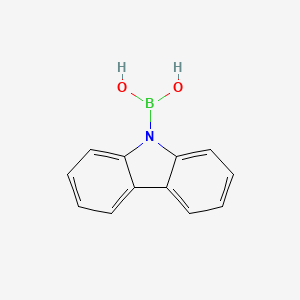

9H-Carbazol-9-ylboronicacid

Description

Significance of Carbazole (B46965) Scaffolds in Modern Organic Chemistry

The carbazole scaffold, a tricyclic aromatic heterocycle, is a privileged structure in organic chemistry. rsc.orgnih.govresearchgate.net It consists of two benzene (B151609) rings fused to a central five-membered nitrogen-containing pyrrole (B145914) ring. rsc.org This arrangement imparts a rigid and planar geometry, along with unique electronic and photophysical properties. Carbazoles are known for their applications in the development of materials for organic light-emitting diodes (OLEDs), organic photovoltaics, and as host materials for phosphorescent emitters. hcchems.comresearchgate.net

The rich electron density of the carbazole nucleus and its ability to undergo various chemical modifications make it an attractive framework for the synthesis of complex molecules. rsc.orgnih.gov The nitrogen atom can be readily functionalized, and the aromatic rings can be substituted to fine-tune the compound's properties. nih.gov

Role of Boronic Acid Functionalities in Contemporary Synthetic Strategies

Boronic acids, characterized by a carbon-boron bond with two hydroxyl groups attached to the boron atom (R-B(OH)₂), are exceptionally versatile reagents in modern synthetic organic chemistry. wikipedia.org Their stability, low toxicity, and ease of handling have contributed to their widespread use. frontierspecialtychemicals.comnih.gov A key feature of boronic acids is their ability to act as Lewis acids, enabling them to form reversible covalent complexes with diols, amino acids, and other nucleophilic species. wikipedia.org

The most prominent application of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. amerigoscientific.comboronmolecular.com This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of biaryls, a common structural motif in pharmaceuticals and functional materials. boronmolecular.com Beyond cross-coupling, boronic acids participate in a variety of other transformations, including Chan-Lam coupling for the formation of carbon-heteroatom bonds and as catalysts in their own right. amerigoscientific.com

Overview of 9H-Carbazol-9-ylboronic Acid Derivatives as Key Building Blocks

The combination of the carbazole scaffold and the boronic acid functionality in 9H-Carbazol-9-ylboronic acid and its derivatives creates a powerful class of building blocks for advanced chemical synthesis. These compounds serve as crucial intermediates in the construction of a wide array of functionalized carbazole-containing molecules. hcchems.comtopmostchemical.com

The position of the boronic acid group on the carbazole ring system, as well as the substituents on the nitrogen atom and the aromatic rings, significantly influences the reactivity and properties of the resulting derivatives. For instance, derivatives like (9-Phenyl-9H-carbazol-4-yl)boronic acid are utilized in the development of materials for OLEDs. smolecule.com The versatility of these compounds allows for their use in creating complex architectures with tailored electronic and photophysical characteristics, making them invaluable in the fields of materials science and organic electronics. hcchems.comcymitquimica.com

Interactive Data Table: Properties of Selected 9H-Carbazol-9-ylboronic Acid Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| (4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)boronic acid | 858131-73-4 | C24H18BNO2 | 363.22 | Solid |

| (9-Phenyl-9H-carbazol-3-yl)boronic acid | 854952-58-2 | C18H14BNO2 | 287.12 | - |

| (9-Ethyl-9H-carbazol-3-yl)boronic acid | 669072-93-9 | C14H14BNO2 | 239.08 | Solid |

| B-[2-(9H-Carbazol-9-yl)phenyl]boronic acid | 1189047-28-6 | C18H14BNO2 | 287.12 | - |

| 3-(9H-Carbazol-9-yl)phenylboronic acid | 864377-33-3 | C18H14BNO2 | 287.126 | Off-white solid |

Properties

Molecular Formula |

C12H10BNO2 |

|---|---|

Molecular Weight |

211.03 g/mol |

IUPAC Name |

carbazol-9-ylboronic acid |

InChI |

InChI=1S/C12H10BNO2/c15-13(16)14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8,15-16H |

InChI Key |

KGQCQHKJQYRQIR-UHFFFAOYSA-N |

Canonical SMILES |

B(N1C2=CC=CC=C2C3=CC=CC=C31)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for 9h Carbazol 9 Ylboronic Acid Derivatives

Direct Lithiation-Boronation Approaches

A foundational method for introducing a boronic acid group onto a carbazole (B46965) scaffold is through a two-step process involving directed metalation with an organolithium reagent, followed by quenching the resulting lithiated species with a boron electrophile. nih.gov This approach allows for regioselective functionalization, often dictated by the position of existing substituents or directing groups.

The synthesis of carbazolylboronic acids can be effectively initiated from bromo-substituted carbazole precursors. clockss.org A common strategy involves a halogen-metal exchange reaction where an organolithium reagent selectively replaces a bromine atom. clockss.org For instance, N-protected 6-bromo-1,4-dimethyl-9H-carbazole can be treated with n-butyllithium at low temperatures to generate the corresponding 6-lithiated carbazole intermediate. clockss.org This intermediate is then reacted with an electrophilic boron source to yield the boronic acid derivative after hydrolysis. clockss.org This method leverages the predictable reactivity of the carbon-bromine bond to control the site of borylation. The synthesis of complex derivatives, such as 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole, also utilizes n-butyllithium-mediated lithiation as a key step for selective substitution.

The success of the lithiation-boronation strategy relies on the careful selection of reagents and conditions.

Organolithium Reagents: Strong bases such as n-butyllithium (n-BuLi) are frequently used to perform the initial lithiation step. clockss.org This step is typically conducted at cryogenic temperatures, such as -78 °C, in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. researchgate.netthieme-connect.de

Boron Electrophiles: Following lithiation, the intermediate is quenched with a boron-containing electrophile. Trimethyl borate (B1201080) and triisopropyl borate are common choices for this purpose. smolecule.comclockss.org The reaction is followed by a hydrolytic work-up, often with an acidic solution, to convert the initially formed boronate ester into the final boronic acid. clockss.org

The following table summarizes typical reagents used in this approach.

| Step | Reagent Class | Common Examples | Purpose |

| Lithiation | Organolithium Reagent | n-Butyllithium (n-BuLi), tert-Butyllithium (t-BuLi) | Deprotonation or Halogen-Metal Exchange |

| Borylation | Boron Electrophile | Trimethyl borate, Triisopropyl borate | Introduction of the Boron Moiety |

| Hydrolysis | Aqueous Acid | Hydrochloric acid (HCl) | Conversion of Boronate Ester to Boronic Acid |

Palladium-Catalyzed Boronylation Reactions

Palladium-catalyzed borylation, often referred to as the Miyaura-Ishiyama borylation, represents a powerful and versatile method for synthesizing arylboronates, including those derived from carbazole. beilstein-journals.org This reaction involves the cross-coupling of an aryl halide or triflate with a diboron (B99234) reagent in the presence of a palladium catalyst and a base. beilstein-journals.org

A variety of palladium-based catalyst systems have been developed to facilitate the borylation of carbazole derivatives. The efficiency and applicability of the reaction depend heavily on the choice of catalyst, ligand, base, and solvent. A notable advantage of some modern protocols is the ability to conduct the reaction in the solid state using mechanochemistry, which minimizes the need for organic solvents. beilstein-journals.org

The table below details representative catalyst systems and their associated reaction conditions.

| Catalyst / Pre-catalyst | Ligand | Base | Boron Source | Solvent | Temperature |

| Pd(dppf)Cl₂ chemicalbook.com | dppf | Potassium Acetate (B1210297) (KOAc) | Bis(pinacolato)diboron (B136004) (B₂pin₂) | DMF | 85 °C |

| Pd(dba)₂ beilstein-journals.org | XPhos | Cesium Carbonate (Cs₂CO₃) | Bis(pinacolato)diboron (B₂pin₂) | Dioxane / H₂O | 80-110 °C |

| Pd(OAc)₂ nih.gov | (Not specified) | Potassium Carbonate (K₂CO₃) | (Not specified) | Ethanol (B145695) / H₂O | Not specified |

| XPhos Palladacycle nih.govacs.org | XPhos | Potassium Hydroxide (KOH) | Bis-Boronic Acid | 1,4-Dioxane | 80 °C |

The palladium-catalyzed borylation method is known for its broad substrate scope and high functional group tolerance. beilstein-journals.org It can be applied to a wide array of aryl and heteroaryl halides. acs.orgacs.org However, certain limitations exist. The electronic properties and steric hindrance of the carbazole substrate can influence reaction efficiency. jst.go.jp For instance, substrates with bulky groups near the reaction site may exhibit lower yields. jst.go.jp

Furthermore, the presence of certain functional groups on the carbazole ring can lead to competing side reactions. In some systems, palladium catalysts can promote C-H bond activation, leading to functionalization at positions other than the intended site. chim.itresearchgate.net The choice of ligand is critical to overcoming some of these challenges; for example, specific phosphine (B1218219) ligands like XPhos have been developed to improve reactivity and selectivity, particularly for less reactive aryl chlorides. beilstein-journals.orgnih.gov

Strategic Synthesis of Boronic Esters as Stable Intermediates

While boronic acids are highly useful reagents, they can be prone to degradation, particularly protodeborylation, and can be challenging to purify. nih.gov To overcome these stability issues, carbazolylboronic acids are often synthesized and isolated as their corresponding boronic esters, most commonly as pinacol (B44631) esters. chemicalbook.commdpi.com These esters are generally more stable towards air and moisture, are compatible with silica (B1680970) gel chromatography for purification, and serve as excellent boron sources for subsequent cross-coupling reactions. chemicalbook.commdpi.com

The synthesis of these stable esters is frequently achieved directly through palladium-catalyzed borylation reactions, using bis(pinacolato)diboron (B₂pin₂) as the boron source. chemicalbook.comvulcanchem.com For example, 2-bromo-9H-carbazole can be reacted with B₂pin₂ in the presence of a palladium catalyst like Pd(dppf)Cl₂ and potassium acetate to afford 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole in high yield (92%). chemicalbook.com Iridium-catalyzed C-H borylation has also emerged as a direct method to synthesize these pinacol esters from the carbazole core. patsnap.com The enhanced stability of boronic esters makes them strategically important intermediates in multi-step syntheses. clockss.orgmdpi.com

Advanced Purification and Isolation Strategies for 9H-Carbazol-9-ylboronic Acid Compounds

The synthesis of 9H-Carbazol-9-ylboronic acid and its derivatives often yields crude products containing unreacted starting materials, byproducts, and other impurities. Achieving the high purity required for applications in fields such as organic electronics and pharmaceuticals necessitates advanced purification and isolation strategies. The most common and effective methods involve chromatographic separation and crystallization, often used in combination to obtain compounds of the desired purity.

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for the purification of 9H-Carbazol-9-ylboronic acid derivatives, offering high-resolution separation based on the differential partitioning of compounds between a stationary phase and a mobile phase. Column chromatography and High-Performance Liquid Chromatography (HPLC) are the most frequently employed methods.

Column Chromatography:

This technique is widely used for the primary purification of crude reaction mixtures on a preparative scale. Silica gel is the most common stationary phase due to its polarity and ability to separate a wide range of organic compounds. The choice of mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane), is crucial for effective separation. A gradient elution, where the polarity of the mobile phase is gradually increased, is often used to first elute non-polar impurities and then the desired carbazole boronic acid derivative.

For instance, the purification of (9-Phenyl-9H-carbazol-2-yl)boronic acid is effectively achieved using column chromatography with a silica gel (230–400 mesh) stationary phase and a hexane/ethyl acetate gradient (from 7:3 to 1:1). This method is advantageous for removing unreacted starting materials and lithium salts. However, a potential drawback is yield loss, which can be around 12–15% due to the adsorption of the boronic acid onto the silica gel.

Similarly, in the synthesis of derivatives like 4'-(diphenylamino)-[1,1'-biphenyl]-4-carbaldehyde (B3177140) from (9-phenyl-9H-carbazol-3-yl)boronic acid, column chromatography with a petroleum ether/CH2Cl2 (4/1) eluent is used to obtain the pure product. rsc.org The purification of other derivatives, such as those resulting from the Suzuki coupling of 9-phenyl-9H-carbazol-3-ylboronic acid, also employs flash column chromatography and subsequent HPLC to ensure high purity.

Interactive Data Table: Column Chromatography Parameters for 9H-Carbazol-9-ylboronic Acid Derivatives

| Compound | Stationary Phase | Mobile Phase/Eluent | Reference |

| (9-Phenyl-9H-carbazol-2-yl)boronic acid | Silica gel (230–400 mesh) | Hexane/Ethyl acetate gradient (7:3 → 1:1) | |

| 4'-(Diphenylamino)-[1,1'-biphenyl]-4-carbaldehyde | Silica gel | Petroleum ether/CH2Cl2 (4/1) | rsc.org |

| 2-(4-(9H-Carbazol-9-yl)phenyl)-2,3-dihydrobenzo[d] nih.govdiazaborinin-4(1H)-one | Silica gel | Pentane/EtOAc | bris.ac.uk |

| 4-(9-phenyl-9H-carbazol-3-yl)benzaldehyde | Not Specified | Not Specified | rsc.org |

| 9-phenyl-3-(pyridin-2-yl)-9H-carbazole | Silica gel (200-300 mesh) | Petroleum ether (60-90 °C) | scispace.com |

| (9-Hexylcarbazole-3-yl)boronic acid pinacol ester derivative | Silica gel | CH2Cl2/Hexane (1:3 v/v) followed by preparative TLC with hexane/CHCl3/MeOH (4:2:1 v/v/v) | nih.gov |

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful analytical tool for assessing the purity of 9H-Carbazol-9-ylboronic acid compounds and can also be used for preparative purification on a smaller scale. Reverse-phase HPLC, with a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of acetonitrile (B52724) and water with an additive like formic acid or phosphoric acid), is commonly utilized.

For example, the purity of (9-Phenyl-9H-carbazol-2-yl)boronic acid can be determined by HPLC using an Agilent Zorbax SB-C18 column with an acetonitrile/water (70:30) mobile phase, showing a retention time of 6.8 minutes. Preparative HPLC with a water/acetonitrile gradient containing 0.1% formic acid has been used to purify carbazole and carboline derivatives, demonstrating its utility in isolating pure compounds from complex mixtures. google.com

Crystallization and Other Refinement Methods

Crystallization is a highly effective purification technique for solid compounds, leveraging differences in solubility of the desired compound and impurities in a given solvent or solvent system. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of pure crystals.

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

For 9H-Carbazol-9-ylboronic acid derivatives, various solvent systems have been reported to yield high-purity crystalline products. For instance, crude 9H-Carbazol-1-ylboronic acid can be purified by recrystallization from acetonitrile to give a white crystalline solid. In another example, (9-Phenyl-9H-carbazol-2-yl)boronic acid can be recrystallized from toluene (B28343) at -20°C to achieve a purity of ≥98% as determined by HPLC.

Mixed solvent systems are also employed. For example, the purification of certain carbazole derivatives has been achieved by recrystallization from a hexane/CH2Cl2 (5:1) mixture. google.com The purity of the final product is often very high, with some methods reporting purities of 99.9% after washing the crystallized solid with various solvents like hot dioxane, methanol, and ethyl acetate. google.com

Interactive Data Table: Crystallization Parameters for 9H-Carbazol-9-ylboronic Acid Compounds

| Compound | Solvent System | Reported Purity | Reference |

| 9H-Carbazol-1-ylboronic acid | Acetonitrile | >95% | |

| (9-Phenyl-9H-carbazol-2-yl)boronic acid | Toluene | ≥98% | |

| 1,3-bis[2-phenylcarbazolyl]benzene | Hexane/CH2Cl2 (5:1) | 98.0% (by HPLC) | google.com |

| 1,3-bis[4-(3,6-di-tert-butyl-carbazol-9-yl)phenyl-carbazolyl]benzene | Hot dioxane, then MeOH and ethyl acetate | 99.9% (by HPLC) | google.com |

In some instances, a combination of chromatographic separation followed by crystallization is used to achieve the highest possible purity. For example, a synthetic procedure for a 9-(4-phenyl) boronic acid pinacol ester derivative involves initial purification by column chromatography followed by recrystallization to obtain a product with greater than 95% purity.

Reactivity and Mechanistic Investigations of 9h Carbazol 9 Ylboronic Acid in Cross Coupling Reactions

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. 9H-Carbazol-9-ylboronic acid has emerged as a valuable building block in this reaction, providing a direct pathway to N-arylated carbazole (B46965) structures, which are prevalent in functional materials and pharmaceuticals.

Exploration of Catalytic Systems and Ligand Design for Enhanced Efficiency

The efficiency of the Suzuki-Miyaura coupling of 9H-Carbazol-9-ylboronic acid is highly dependent on the choice of the catalytic system, which includes the palladium source, the ligand, the base, and the solvent. Research has demonstrated that various palladium catalysts, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are effective in promoting this transformation.

A typical catalytic system for the Suzuki-Miyaura reaction of 9H-Carbazol-9-ylboronic acid involves a palladium catalyst, a phosphine (B1218219) ligand, a base such as potassium carbonate (K₂CO₃), and an organic solvent like tetrahydrofuran (B95107) (THF). For instance, one documented reaction utilizes Pd(PPh₃)₄ as the catalyst with K₂CO₃ as the base in THF at 65°C, affording the coupled product in a 71% yield. google.com

Interactive Data Table: Catalytic Systems for Suzuki-Miyaura Coupling of 9H-Carbazol-9-ylboronic Acid

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | THF | 65 | 71 | google.com |

Note: This table is populated with a representative example due to the limited availability of comprehensive tabulated data for a wide range of catalytic systems for this specific compound in the reviewed literature.

Detailed Mechanistic Pathways of Palladium-Mediated Transmetalation

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is a critical and often rate-determining step.

For arylboronic acids, the transmetalation process is thought to occur via one of two main pathways. In the first pathway, the boronic acid is activated by a base to form a more nucleophilic boronate species, which then reacts with the arylpalladium(II) halide complex. The second proposed pathway involves the formation of a palladium-hydroxo complex, which then reacts with the neutral boronic acid. rsc.orgacs.orgnih.gov

Recent studies using low-temperature rapid injection NMR spectroscopy have allowed for the direct observation of pre-transmetalation intermediates. These studies have identified both tricoordinate boronic acid complexes and tetracoordinate boronate complexes containing Pd-O-B linkages, both of which are competent to undergo transmetalation. illinois.edu The dominance of one pathway over the other can be influenced by factors such as the concentration of the base and the nature of the ligands on the palladium center. illinois.edu While these mechanistic insights are general for arylboronic acids, they provide a foundational understanding of the processes involved in the Suzuki-Miyaura reactions of 9H-Carbazol-9-ylboronic acid.

Scope with Diverse Aryl Halides and Other Electrophiles

9H-Carbazol-9-ylboronic acid has demonstrated its utility as a coupling partner with a variety of aryl halides, including bromides and chlorides. The reactivity of the aryl halide generally follows the order I > Br > Cl, which is typical for Suzuki-Miyaura reactions. The reaction tolerates a range of functional groups on the aryl halide partner, making it a versatile tool for the synthesis of complex molecules.

Strategic Applications in Carbon-Carbon Bond Formation

The primary application of 9H-Carbazol-9-ylboronic acid in Suzuki-Miyaura reactions is the strategic formation of carbon-carbon bonds to synthesize N-aryl carbazole derivatives. These structures are of significant interest in materials science and medicinal chemistry. The carbazole moiety is known for its excellent charge-transporting and electroluminescent properties, making it a key component in organic light-emitting diodes (OLEDs) and other organic electronic devices.

By coupling 9H-Carbazol-9-ylboronic acid with different aryl halides, researchers can fine-tune the electronic and photophysical properties of the resulting materials. This synthetic strategy allows for the creation of a diverse library of carbazole-containing compounds for various applications.

Development of Methods for Congested Arene Coupling

The coupling of sterically hindered substrates, such as those with ortho-substituents on the aryl halide, presents a significant challenge in Suzuki-Miyaura reactions. The development of catalytic systems that can efficiently couple congested arenes is an active area of research. Bulky and electron-rich phosphine ligands are often crucial in these transformations as they can promote the difficult reductive elimination step from the sterically crowded palladium center.

While specific examples detailing the use of 9H-Carbazol-9-ylboronic acid in the coupling with sterically hindered arenes are not extensively documented in the reviewed literature, the general strategies developed for congested couplings are applicable. These often involve the use of specialized ligands and carefully optimized reaction conditions to overcome the steric hindrance and achieve good yields of the desired biaryl products.

Other Transformative Reactions of 9H-Carbazol-9-ylboronic Acid

Beyond the Suzuki-Miyaura reaction, 9H-Carbazol-9-ylboronic acid has the potential to participate in other important organic transformations.

One such reaction is the Chan-Lam coupling , which involves the copper-catalyzed formation of a carbon-heteroatom bond between a boronic acid and an amine or an alcohol. A patent describes a copper(II)-catalyzed reaction of 9H-Carbazol-9-ylboronic acid in the presence of potassium fluoride (B91410) in DMSO at 130°C, resulting in a 63% yield of the N-arylated product, which is indicative of a Chan-Lam type transformation. google.com

Another relevant transformation is the Petasis reaction , a multicomponent reaction between an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. rsc.orgnih.govillinois.edulibretexts.org This reaction is valued for its operational simplicity and its ability to tolerate a wide range of functional groups. While specific examples of 9H-Carbazol-9-ylboronic acid in the Petasis reaction are not detailed in the available literature, its nature as an arylboronic acid suggests its potential as a suitable coupling partner in this versatile transformation.

Oxidation Pathways Leading to Phenol (B47542) Derivatives

The conversion of arylboronic acids, such as 9H-Carbazol-9-ylboronic acid, into their corresponding phenol derivatives is a fundamental and synthetically valuable transformation known as hydroxydeboronation. This oxidative process replaces the carbon-boron bond with a carbon-oxygen bond. A variety of oxidizing agents can achieve this conversion, often under mild and efficient conditions.

Commonly employed oxidants include hydrogen peroxide (H₂O₂), N-oxides, and peroxy acids like m-chloroperbenzoic acid (MCPBA). organic-chemistry.orgarkat-usa.orgnih.gov The reaction with hydrogen peroxide is a classic method, typically proceeding rapidly at room temperature in the presence of a base. arkat-usa.org More recent protocols have demonstrated that the reaction can proceed efficiently even without a catalyst under green conditions, using H₂O₂ as both the oxidant and solvent. arkat-usa.org Similarly, MCPBA has been shown to be a highly effective reagent for this transformation, affording phenols in excellent yields in aqueous solutions at ambient temperatures without the need for metal catalysts or strong bases. organic-chemistry.org N-oxides also facilitate a rapid conversion of arylboronic acids to phenols, often within minutes at room temperature. nih.gov

The generally accepted mechanism for these oxidations involves an initial interaction between the arylboronic acid and the oxidant. For instance, with hydrogen peroxide, a boronate intermediate is formed, which then undergoes a rearrangement where the carbazolyl group migrates from the boron atom to the oxygen atom. Subsequent hydrolysis of the resulting borate (B1201080) ester liberates the final phenol product, 9-hydroxycarbazole. arkat-usa.org Isotopic labeling studies using MCPBA have confirmed that the oxygen atom incorporated into the phenol originates from the oxidizing agent, not from water or molecular oxygen. organic-chemistry.org

Table 1: Conditions for Oxidation of Arylboronic Acids to Phenols

| Oxidizing Agent | Typical Conditions | Key Features |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Aqueous solution, often with a base (e.g., NaOH) | Classic, rapid, can be performed under catalyst-free conditions. arkat-usa.org |

| m-Chloroperbenzoic Acid (MCPBA) | Water-ethanol solution, room temperature | Mild, highly efficient, base-free, and metal-free. organic-chemistry.org |

| N-Oxides (e.g., TMAO, NMO) | DCM or neat, room temperature | Very rapid (minutes), base-free, compatible with heteroaryl boronic acids. nih.gov |

Reduction Reactions for Amine Derivative Formation

The direct conversion of an arylboronic acid to a primary arylamine represents the formation of a C-N bond. While not a classical reduction, modern synthetic methods achieve this transformation through electrophilic amination pathways. These reactions provide a direct route to amine derivatives from 9H-Carbazol-9-ylboronic acid, bypassing traditional multi-step sequences that might start from nitroarenes.

Several reagents have been developed for the direct amination of arylboronic acids. One effective reagent is O-(diphenylphosphinyl)hydroxylamine (DPPH), which converts a broad range of (hetero)aryl boronic acids into primary anilines rapidly at room temperature. acs.org This method is noted for its exceptional functional-group tolerance. acs.org Another approach utilizes O-(2,4-dinitrophenyl)hydroxylamine (DPH) in a metal-free synthesis of primary aromatic amines. organic-chemistry.orgscispace.com This transformation is operationally simple and can be scaled up to produce significant quantities of anilines. scispace.com A key aspect of the mechanism with DPH involves a 1,2-aryl migration, where the ortho-nitro group on the aminating agent plays a crucial role in lowering the reaction's energy barrier. scispace.com

More recently, an organophosphorus-catalyzed method has been developed using 2-nitropropane (B154153) as the primary amine source, which proceeds via the transient Nef intermediate HNO. nih.gov These modern amination methods are highly valuable as they are often tolerant of functional groups like halogens, which can remain on the aromatic ring to serve as handles for subsequent cross-coupling reactions. nih.gov

Table 2: Reagents for Direct Amination of Arylboronic Acids

| Aminating Reagent | Typical Conditions | Key Features |

|---|---|---|

| O-(diphenylphosphinyl)hydroxylamine (DPPH) | Basic conditions, room temperature | Rapid reaction, broad substrate scope, high functional group tolerance. acs.org |

| O-(2,4-dinitrophenyl)hydroxylamine (DPH) | Toluene (B28343), elevated temperature | First metal-free method, scalable, proceeds via 1,2-aryl migration. organic-chemistry.org |

| 2-Nitropropane | PIII/PV=O catalysis, PhSiH₃, 120 °C | Organocatalytic, chemoselective, compatible with nucleophilic functionalities. nih.gov |

Substitution Reactions for Functional Group Interconversion

9H-Carbazol-9-ylboronic acid is an exceptionally versatile intermediate for functional group interconversion, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions substitute the boronic acid moiety with a wide range of other functional groups, enabling the synthesis of complex carbazole derivatives.

The most prominent of these is the Palladium-catalyzed Suzuki-Miyaura coupling. nbinno.comlibretexts.org This reaction forms a new carbon-carbon bond by coupling the arylboronic acid with an aryl, vinyl, or alkyl halide or triflate. libretexts.orgorganic-chemistry.org It is a cornerstone of modern organic synthesis for constructing biaryl structures and conjugated systems. nbinno.comlibretexts.org The reaction typically requires a base to activate the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. organic-chemistry.org

Another significant transformation is the copper-catalyzed Chan-Lam coupling (also known as the Chan-Evans-Lam coupling). wikipedia.org This reaction forms carbon-heteroatom bonds, allowing for the N-arylation or O-arylation of various substrates. wikipedia.orgorganic-chemistry.org By reacting 9H-Carbazol-9-ylboronic acid with amines, amides, or alcohols, the corresponding N-aryl or O-aryl carbazole derivatives can be synthesized under mild conditions, often at room temperature and open to the air. wikipedia.orgresearchgate.net This reaction is complementary to the Suzuki coupling and provides a direct route to C-N and C-O bonds. researchgate.net

Table 3: Key Cross-Coupling Reactions of 9H-Carbazol-9-ylboronic Acid

| Reaction Name | Metal Catalyst | Coupling Partner | Bond Formed | Typical Product |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Aryl/Vinyl Halide or Triflate | C-C | Biaryl or Styrenyl Carbazole |

| Chan-Lam Coupling | Copper (e.g., Cu(OAc)₂) | Amine, Alcohol, Amide | C-N, C-O | N-Aryl or O-Aryl Carbazole |

Formation of Reversible Covalent Bonds with Diols in Advanced Sensor Design

Boronic acids, including those with a carbazole framework, possess the unique ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diols, such as saccharides. rsc.org This interaction, which results in the formation of a five- or six-membered cyclic boronate ester, is the foundation for the design of advanced chemosensors for carbohydrate detection. nih.govbath.ac.uk The carbazole unit is particularly useful in this context as it is a well-known fluorophore.

The sensing mechanism often relies on modulating the fluorescent properties of the carbazole moiety upon binding to a diol. rsc.orgresearchgate.net In many designs, a process known as photoinduced electron transfer (PET) is operative. In the unbound state, the electron-deficient boronic acid group can quench the fluorescence of the nearby carbazole fluorophore. When the sensor binds with a diol like glucose, the boron center's Lewis acidity is altered, disrupting the PET process and causing a "turn-on" fluorescence response. rsc.org

A water-soluble fluorescent sensor based on a carbazole pyridinium (B92312) boronic acid (CPBA) has been designed and synthesized for the selective detection of glucose. rsc.orgrsc.orgresearchgate.net This sensor demonstrated a significant ratiometric fluorescent response, with studies showing that its selectivity towards glucose is achieved through an aggregation-induced emission (AIE) phenomenon. rsc.orgresearchgate.net The binding is pH-dependent and reversible, making these systems suitable for continuous monitoring applications. rsc.org The formation of these dynamic covalent bonds allows for the sensitive and selective detection of biologically important molecules. rsc.orgresearchgate.net

Table 4: Boronic Acid-Diol Interaction for Sensor Applications

| Boronic Acid Sensor Component | Analyte (Diol) | Reversible Product | Sensing Principle |

|---|---|---|---|

| 9H-Carbazol-9-ylboronic acid derivative | Glucose, Fructose (B13574), etc. | Cyclic Boronate Ester | Photoinduced Electron Transfer (PET), Aggregation-Induced Emission (AIE). rsc.org |

Catalytic C-H Silylation Utilizing Arylboronic Acids

Arylboronic acids can be utilized as substrates in catalytic C-H functionalization reactions, such as silylation, to produce highly valuable organosilicon compounds. A novel and operationally simple method has been developed to access ortho-silylated aryl compounds starting from arylboronic acids. bris.ac.ukscispace.com In this strategy, the arylboronic acid is not the catalyst but rather the substrate that is strategically modified to direct the silylation reaction to a specific C-H bond.

The process involves a two-step sequence. First, the arylboronic acid, such as a derivative of 9H-Carbazol-9-ylboronic acid, is protected. A common protecting group is anthranilamide, which forms an ArB(aam) boronate. bris.ac.uk This boronate then serves as a substrate in a Ruthenium-catalyzed C-H silylation reaction. bris.ac.ukscispace.com The boronate group acts as a traceless directing group, guiding the silylation to the C-H bond ortho to the boron atom. sci-hub.se

This reaction provides a powerful method for regioselective functionalization. The resulting ortho-silyl arylboronate is a versatile intermediate that can undergo subsequent reactions. For example, the boronate can be oxidized to a phenol, yielding an ortho-silyl phenol, or used in aryne-forming reactions. bris.ac.ukscispace.com This methodology allows for the use of the vast and diverse library of commercially available arylboronic acids as precursors for complex, functionalized aromatic systems. bris.ac.uk

Table 5: Ruthenium-Catalyzed C-H Silylation of Arylboronate Derivatives

| Substrate | Catalyst | Silylating Agent | Key Feature | Product |

|---|---|---|---|---|

| Arylboronic acid protected as ArB(aam) | RuH₂(CO)(PPh₃)₃ | Hydrosilane (e.g., HSiEt₃) | Boronate acts as a directing group for ortho-silylation. bris.ac.ukscispace.com | ortho-Silyl Arylboronate |

Advanced Synthetic Applications in Organic Synthesis

Construction of Complex Carbazole (B46965) Architectures and Oligomers

There is no available research detailing the use of 9H-Carbazol-9-ylboronic acid as a monomer or building block for the construction of complex carbazole architectures or oligomers. Synthetic strategies for such materials typically employ C-substituted dihalo-carbazoles or C-substituted carbazole diboronic acids.

Synthesis of Multifunctionalized Carbazole Derivatives

The scientific literature does not provide examples of 9H-Carbazol-9-ylboronic acid being used as a precursor for the synthesis of multifunctionalized carbazole derivatives. Research in this area predominantly utilizes C-substituted carbazole boronic acids, which serve as platforms for introducing various functional groups onto the carbazole skeleton through reactions like the Suzuki-Miyaura coupling. leapchem.com These derivatives are crucial for developing advanced materials for organic electronics, such as organic light-emitting diodes (OLEDs), and for creating pharmaceutical intermediates. leapchem.comchemimpex.com

Role in Convergent Synthetic Strategies for High-Value Molecules

No documented instances exist of 9H-Carbazol-9-ylboronic acid being employed in convergent synthetic strategies for high-value molecules. Convergent syntheses involving carbazoles typically rely on the predictable and well-established reactivity of C-halo or C-boronic acid-functionalized carbazoles to couple complex molecular fragments in the final stages of a synthesis.

Development of Novel Carbon-Carbon Bond Forming Methodologies for Carbazole Systems

While the development of carbon-carbon bond-forming reactions is a cornerstone of organic synthesis, nih.gov there are no specific methodologies reported that utilize 9H-Carbazol-9-ylboronic acid. The primary C-C bond-forming reaction involving boronic acids is the Suzuki-Miyaura cross-coupling. wikipedia.org This reaction is widely applied to C-substituted (hetero)aryl boronic acids to form new C-C bonds, but its application to N-borylated carbazoles for the same purpose has not been described. nih.govnih.gov The reactivity of the nitrogen-boron (N-B) bond in 9H-Carbazol-9-ylboronic acid would differ significantly from the carbon-boron (C-B) bond in its isomers, making direct comparisons or assumptions of reactivity inappropriate. Research on closely related N-borylated carbazoles has focused on their photophysical properties rather than their use as coupling reagents. acs.org

Applications in Advanced Materials Science

Organic Electronic and Optoelectronic Materials

Derivatives of 9H-Carbazol-9-ylboronic acid are instrumental in the fabrication of organic electronic and optoelectronic devices. Their excellent charge-transporting capabilities and high thermal stability make them ideal candidates for various layers within these devices, contributing to enhanced performance and longevity.

Design and Implementation as Hole-Transporting Layers (HTLs) in Organic Light-Emitting Diodes (OLEDs)

Carbazole (B46965) derivatives are widely recognized for their exceptional hole-transport properties, making them a cornerstone in the development of hole-transporting materials (HTMs) for OLEDs. mdpi.comresearchgate.net The incorporation of the rigid and highly stable carbazole moiety into molecules can significantly improve the thermal stability of the resulting materials. researchgate.net

A series of novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine have been synthesized through Suzuki coupling reactions, demonstrating good thermal stabilities with high glass transition temperatures ranging from 148 to 165 °C. mdpi.com When these HTMs were integrated into OLED devices, they led to a significant enhancement in current, power, and external quantum efficiencies compared to a reference device lacking these layers. mdpi.comresearchgate.net The design of these molecules often involves conjugating different carbazole or triphenylamine (B166846) derivatives to the main 4-(9H-carbazol-9-yl)triphenylamine structure to fine-tune their properties. mdpi.com

| Device Configuration | HTM | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) |

| ITO/HATCN/NPB/HTM/CBP:5% Ir(ppy)3/Bphen/LiF/Al | HTM 3c | 39.2 | 29.3 | Not Specified |

This table presents the performance of an OLED device incorporating a hole-transporting material (HTM 3c) derived from 4-(9H-carbazol-9-yl)triphenylamine, showcasing its high efficiencies. researchgate.net

Development as Emitters and Host Materials for Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)

The carbazole unit is a fundamental component in the synthesis of host materials for second-generation phosphorescent organic light-emitting diodes (PhOLEDs). mdpi.com These host materials are crucial for dispersing phosphorescent emitters, thereby preventing triplet-triplet annihilation and concentration-quenching effects, which can limit device efficiency. mdpi.com Carbazole is favored for its electron-donating nature and can be modified through standard organic reactions like Suzuki-Miyaura coupling to create conjugated and bipolar host materials. mdpi.com

A series of bipolar host materials have been developed by combining a pyrazole (B372694) n-type unit with a carbazole p-type unit. nih.gov These materials exhibit high triplet energies (2.76–3.02 eV), a critical requirement for efficient energy transfer to blue and green phosphorescent emitters. nih.gov For instance, a blue PhOLED using m-CzDPz as the host achieved a high efficiency of 48.3 cd/A (26.8%), and a green PhOLED with 3-CzDPz as the host exhibited an efficiency of 91.2 cd/A (29.0%). nih.gov

Derivatives of imidazole (B134444) and carbazole have also been synthesized and investigated as bifunctional materials for OLEDs, serving as both deep-blue fluorescent emitters and as hosts for phosphorescent emitters. mdpi.com These compounds have demonstrated high triplet energy values exceeding 3.0 eV. mdpi.com When used as hosts, green, red, and sky-blue emitting PhOLEDs have achieved maximum external quantum efficiencies of 8.3%, 6.4%, and 7.6%, respectively. mdpi.com

| Host Material | Emitter | Maximum Current Efficiency (cd/A) | Maximum External Quantum Efficiency (%) |

| m-CzDPz | Blue Phosphorescent | 48.3 | 26.8 |

| 3-CzDPz | Green Phosphorescent | 91.2 | 29.0 |

| Imidazole-Carbazole Derivative | Green Phosphorescent | Not Specified | 8.3 |

| Imidazole-Carbazole Derivative | Red Phosphorescent | Not Specified | 6.4 |

| Imidazole-Carbazole Derivative | Sky-Blue Phosphorescent | Not Specified | 7.6 |

This table summarizes the performance of PhOLEDs utilizing various carbazole-based host materials with different colored phosphorescent emitters, highlighting their high efficiencies. nih.govmdpi.com

Integration into Photovoltaic Devices, Including Dye-Sensitized Solar Cells (DSSCs)

Carbazole-based molecules are integral to the advancement of dye-sensitized solar cells (DSSCs) due to their favorable properties such as thermal stability, high hole-transport capability, and electron-rich nature. nih.gov These derivatives are often employed in a D-π-A (Donor-π bridge-Acceptor) architecture, where the carbazole moiety can function as the electron donor, an auxiliary donor, or part of the π-linker. nih.govresearchgate.net

The molecular design of these sensitizers is crucial for optimizing electron transfer processes within the DSSC. nih.gov Non-planar structures of some carbazole-based dyes can effectively reduce dye aggregation and conjugation, which is beneficial for device performance. epa.govasianpubs.org

| Dye | Donor Moiety | Acceptor Moiety | Power Conversion Efficiency (%) |

| CAR-THIOHX | Carbazole and Alkyl Thiophene | Cyanoacrylic Acid | 1.83 |

| CAR-TPA | Carbazole and Triphenylamine | Cyanoacrylic Acid | 2.12 |

This table shows the power conversion efficiencies of two different carbazole-based dyes in Dye-Sensitized Solar Cells. researchgate.net

Utilization in the Synthesis of Liquid Crystal Molecules

The synthesis of new liquid crystalline materials has explored the use of various heterocyclic compounds to impart specific properties such as lateral and/or longitudinal dipoles and to alter the molecular shape. researchgate.net While the direct application of 9H-Carbazol-9-ylboronic acid in the synthesis of the liquid crystals described in the provided context is not explicitly detailed, the principles of incorporating five-membered heteroaromatic rings are relevant. The inclusion of such rings can lead to significant changes in the mesomorphic behavior and physical properties of the resulting liquid-crystalline phases. researchgate.net The non-collinear nature of disubstituted five-membered rings can present a challenge to the formation of mesophases; however, they are still valuable structural units for studying the relationship between molecular structure and mesomorphic properties. researchgate.net

Fluorescent Probes and Chemosensors

The unique photophysical properties of the carbazole nucleus are harnessed in the design of fluorescent probes and chemosensors. The boronic acid functional group provides a versatile handle for creating receptors that can selectively bind with specific analytes, leading to a detectable change in the fluorescence of the carbazole moiety.

Design Principles for Selective Analyte Recognition and Sensing

The fundamental design of boronic acid-based fluorescent sensors involves the principle that boronic acids can reversibly and covalently bind with 1,2- or 1,3-diols present in many biologically important molecules, such as carbohydrates. rsc.orgnih.gov This binding event forms a cyclic ester, which can alter the electronic properties of the fluorophore, resulting in a significant change in fluorescence intensity or wavelength. rsc.orgnih.gov

A key strategy in designing these sensors is to couple a carbazole fluorophore with a boronic acid receptor. For instance, a water-soluble fluorescent sensor, carbazole pyridinium (B92312) boronic acid (CPBA), was designed for the selective ratiometric fluorescent detection of glucose. rsc.orgnih.gov This amphiphilic chemosensor contains a hydrophobic carbazole fluorophore and a hydrophilic pyridinium boronic acid receptor. rsc.org The design facilitates its application in biological media and enables glucose-induced aggregation, leading to aggregation-induced emission (AIE). rsc.orgnih.gov

The selectivity of CPBA for glucose over other monosaccharides like fructose (B13574) is noteworthy. The fluorescence emission intensity of CPBA increases by over 2100-fold in the presence of glucose, compared to a 2-fold increase with fructose. nih.gov This high selectivity is attributed to the formation of highly ordered 2:1 fluorescent conjugates between the sensor and glucose, in contrast to the amorphous 1:1 conjugates formed with fructose. nih.gov The binding constant for glucose was calculated to be 2.3 × 10⁶ M⁻¹, which is 85 times greater than that for fructose, indicating a very high affinity for glucose. nih.gov

| Sensor | Analyte | Fluorescence Change (Fold Increase) | Binding Constant (K, M⁻¹) |

| CPBA | Glucose | >2100 | 2.3 × 10⁶ |

| CPBA | Fructose | 2 | Not specified, but 85x lower than glucose |

This table illustrates the high selectivity of the carbazole pyridinium boronic acid (CPBA) fluorescent sensor for glucose over fructose, as demonstrated by the significant difference in fluorescence enhancement and binding affinity. nih.gov

Investigation of Aggregation-Induced Emission (AIE) Phenomena in Carbazole-Boronic Acid Sensors

The phenomenon of aggregation-induced emission (AIE) is a cornerstone of modern sensor technology, and carbazole-boronic acid derivatives have emerged as significant players in this field. Unlike many traditional fluorescent molecules that suffer from aggregation-caused quenching (ACQ) in high concentrations or solid states, AIE-active molecules exhibit enhanced fluorescence emission upon aggregation. This characteristic is particularly advantageous for developing sensitive and robust chemical sensors.

A notable example is a water-soluble fluorescent sensor based on carbazole pyridinium boronic acid (CPBA), which was designed for glucose sensing. acs.orgnih.gov In its diluted, monomeric state, the molecule displays weak fluorescence. However, upon the addition of glucose, the CPBA molecules aggregate, leading to a significant enhancement of their fluorescence intensity. rsc.orgumich.edu This AIE effect is attributed to the restriction of intramolecular rotations within the molecule upon aggregation, which blocks non-radiative decay pathways and promotes radiative emission.

The amphiphilic nature of such sensors, possessing a hydrophobic carbazole fluorophore and a hydrophilic pyridinium boronic acid receptor, is crucial for this process. vulcanchem.com The interaction between the boronic acid group and the diol units of glucose induces the formation of aggregates. umich.edu This glucose-induced aggregation results in the stacking of the carbazole fluorophores, which can lead to the formation of excimers, emitting at longer wavelengths and providing a ratiometric response. vulcanchem.com The π-π stacking interactions between the carbazole rings in the aggregated state are believed to be a key factor in the observed AIE. vulcanchem.com

The pH of the medium also plays a critical role in the AIE behavior of these sensors. For instance, the CPBA sensor shows different aggregation behaviors and emission characteristics across a pH range of 4 to 10, with maximum aggregate formation and emission intensity observed at a pH of 9.5. acs.orgumich.edu This pH sensitivity is linked to the equilibrium between the boronic acid and the ionized boronate form. umich.edu

Applications in the Detection of Specific Analytes (e.g., picric acid, glucose, hydrogen peroxide)

The unique electronic and photophysical properties of 9H-Carbazol-9-ylboronic acid and its derivatives have been harnessed to develop highly selective and sensitive fluorescent sensors for a variety of analytes, including explosives, sugars, and reactive oxygen species.

Picric Acid Detection:

Carbazole-based materials are effective in detecting nitroaromatic explosives like picric acid due to their electron-rich nature. rsc.org A unique carbazole-N,N-dimethylbenzamine chalcone (B49325) probe has been designed for the fluorescent detection of picric acid. researchgate.net The fluorescence of this sensor is quenched in the presence of picric acid, a phenomenon attributed to intramolecular charge transfer (ICT) facilitated by electrostatic and hydrogen bonding interactions. researchgate.net This quenching mechanism allows for the sensitive detection of picric acid with a very low recognition limit of 7.84 × 10⁻⁸ M. researchgate.net

Glucose Detection:

As discussed in the previous section, carbazole-boronic acid sensors have shown exceptional promise in glucose monitoring. The reversible formation of cyclic boronate esters between the boronic acid moiety and the cis-diol groups of glucose is the fundamental recognition mechanism. rsc.orgresearchgate.net A water-soluble sensor, carbazole pyridinium boronic acid (CPBA), demonstrates a selective ratiometric fluorescent response to glucose. acs.orgnih.gov The addition of glucose induces aggregation of the sensor molecules, triggering a more than 2100-fold change in fluorescence emission intensity, a manifestation of the AIE phenomenon. nih.govrsc.org This high selectivity and sensitivity are reflected in the binding constant for glucose (K = 2.3 × 10⁶ M⁻¹), which is significantly higher than for other monosaccharides like fructose. acs.orgnih.gov

| Analyte | Sensor Type | Detection Principle | Key Findings |

| Picric Acid | Carbazole-N,N-dimethylbenzamine chalcone probe | Fluorescence quenching via ICT | High selectivity and a low detection limit of 7.84 × 10⁻⁸ M. researchgate.net |

| Glucose | Carbazole pyridinium boronic acid (CPBA) | Aggregation-Induced Emission (AIE) | Over 2100-fold fluorescence enhancement; High binding constant (K = 2.3 × 10⁶ M⁻¹). nih.govrsc.org |

| Hydrogen Peroxide | Carbazole-based two-photon fluorescent probe | "Turn-on" fluorescence response | Fast response, good selectivity, and high specificity for mitochondrial H₂O₂. jnsam.com |

Hydrogen Peroxide Detection:

Carbazole derivatives have also been engineered for the detection of hydrogen peroxide (H₂O₂), a crucial reactive oxygen species in biological systems. nih.gov A two-photon fluorescent probe incorporating a carbazole fluorophore, a boronate ester sensing moiety, and a mitochondria-targeting triphenylphosphonium group has been developed. jnsam.com This probe exhibits a "turn-on" fluorescence response upon reaction with H₂O₂, demonstrating both high selectivity and specificity for detecting H₂O₂ within mitochondria. jnsam.com The boronate ester acts as a recognition site that is cleaved by H₂O₂, leading to a change in the electronic properties of the fluorophore and a subsequent increase in fluorescence.

Incorporation into Carbazole-Based Metal-Organic Frameworks (MOFs) as Fluorescent Probes

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The incorporation of carbazole-based ligands, including those with boronic acid functionalities, into MOFs has led to the development of advanced fluorescent materials for chemical sensing. These carbazole-based MOFs can exhibit high sensitivity and selectivity for detecting various analytes.

For instance, carbazole-functionalized MOFs have been successfully synthesized and employed for the efficient detection of nitroaromatic compounds, such as picric acid. rsc.orgnih.gov In these systems, the carbazole moiety acts as a signal reporter due to its inherent fluorescence, while the porous structure of the MOF provides a high surface area for interaction with the analyte. The detection mechanism often involves fluorescence quenching, which can be attributed to processes like the inner filter effect (IFE), Förster resonance energy transfer (FRET), and photo-induced electron transfer (PET) between the MOF and the analyte. nih.gov

The design of these MOFs can be finely tuned by selecting appropriate metal ions and co-ligands to optimize their fluorescent properties and sensing performance. For example, using Zn²⁺ as the metal node can help avoid the quenching of fluorescent emissions. rsc.org The introduction of functional groups, such as aldehyde groups, on the carbazole ligand can serve as recognition sites to enhance the interaction with specific targets. rsc.orgnih.gov

A study on two such Zn-based MOFs, designated as Zn-M₁ and Zn-M₂, constructed from a carbazole-based ligand containing an aldehyde group, demonstrated their capability to specifically identify picric acid at low concentrations. rsc.org Zn-M₁ exhibited a particularly low limit of detection (LOD) of 8.17 × 10⁻⁷ M. rsc.org This highlights the potential of engineering carbazole-based MOFs for highly sensitive and selective fluorescent sensing applications.

| MOF Designation | Metal Ion | Key Ligand Features | Target Analyte | Detection Limit (LOD) |

| Zn-M₁ | Zn²⁺ | Carbazole with aldehyde group | Picric Acid | 8.17 × 10⁻⁷ M rsc.org |

| Zn-M₂ | Zn²⁺ | Carbazole with aldehyde group | Picric Acid | Not specified in the provided context. |

| Cd-CBCD | Cd²⁺ | Rigid conjugated tricarboxylic acid with carbazole | Nitrofurans, 4-nitroaniline, 2,6-dichloro-4-nitroaniline | High selectivity and sensitivity reported. researchgate.netchemscene.com |

Photocatalytic Applications

The photoactive nature of the carbazole core, combined with the versatile reactivity of the boronic acid group, positions 9H-Carbazol-9-ylboronic acid and its derivatives as promising candidates for photocatalytic applications. These applications leverage the ability of these compounds to absorb light and facilitate chemical reactions, such as water splitting for hydrogen production and the degradation of environmental pollutants.

Role in Photocatalytic Water Splitting and Pollutant Degradation

While direct studies focusing exclusively on 9H-Carbazol-9-ylboronic acid for photocatalytic water splitting and pollutant degradation are not extensively detailed in the provided search results, the broader fields of carbazole-based photocatalysts and boronic acid-functionalized materials offer significant insights into its potential role.

Carbazole derivatives are known for their excellent electron-donating properties and thermal stability, making them suitable components in photocatalytic systems. nih.gov They can act as photosensitizers, absorbing light and initiating electron transfer processes that are crucial for both water splitting and the degradation of organic pollutants. nih.gov The general mechanism of photocatalytic degradation involves the generation of highly reactive species, such as hydroxyl radicals, upon light irradiation of a photocatalyst. mdpi.com These radicals then attack and break down pollutant molecules into less harmful substances. mdpi.com

Boronic acid functionalization can enhance the performance of photocatalysts in several ways. It can facilitate the anchoring of the photocatalyst to a substrate or another component in a composite material. Boron functionalization of materials like graphitic carbon nitride has been shown to improve photocatalytic activity for certain reactions.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By solving the Schrödinger equation within the DFT framework, researchers can determine optimized molecular geometries, orbital energies, and electron density distributions.

For carbazole-based compounds, DFT calculations are routinely performed to understand their fundamental electronic characteristics. researchgate.net Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are frequently paired with basis sets such as 6-311G(d,p) or 6-31G(d,p) to calculate the molecular structure and spectroscopic properties. researchgate.net These calculations provide insights into the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). researchgate.net

The HOMO and LUMO are critical in determining the electronic behavior of a molecule. The HOMO energy is related to the electron-donating ability, while the LUMO energy corresponds to the electron-accepting ability. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a key parameter that influences the molecule's reactivity and electronic absorption properties. researchgate.netjnsam.com In a study on a related compound, 9H-Carbazole-9-(4-phenyl) boronic acid pinacol (B44631) ester, DFT calculations showed that the HOMO orbitals were distributed across the entire molecule, while the LUMO orbitals were primarily located on the phenylboronic acid pinacol ester moiety, indicating the direction of intramolecular charge transfer upon excitation. researchgate.net

Table 1: Calculated Electronic Properties of Carbazole (B46965) Derivatives

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Carbazole-CH3 | B3LYP-D3/6-311+G(2d,p) | -5.726 | -1.224 | 4.502 |

| Carbazole-SH | B3LYP-D3/6-311+G(2d,p) | -5.918 | -1.194 | 4.724 |

| BTNC | M06/6-311G(d,p) | -5.717 | -1.943 | 3.774 |

This table presents data from computational studies on various carbazole derivatives to illustrate typical values obtained through DFT calculations. BTNC and BNPZ are complex boron-nitrogen carbazole-based compounds. jnsam.comnih.gov

Prediction and Elucidation of Optical and Electronic Properties

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the optical and electronic properties of molecules like 9H-Carbazol-9-ylboronic acid. These calculations can simulate UV-Vis absorption spectra, providing information on excitation energies and oscillator strengths, which correspond to the intensity of electronic transitions. researchgate.net

For instance, TD-DFT calculations on carbazole derivatives have been used to predict their absorption wavelengths. nih.gov The results are often compared with experimental data to validate the computational methodology. In a study of 9-p-tolyl-9H-carbazole-3-carbaldehyde, the absorption spectra were computed in both the gas phase and in solution using the polarizable continuum model (PCM) to account for solvent effects. nih.gov Such studies help elucidate the nature of the electronic transitions, for example, identifying them as π→π* or n→π* transitions, which are crucial for understanding the photophysical behavior of the compound.

Global reactivity descriptors, which are derived from the HOMO and LUMO energies, are also calculated to predict electronic properties. These include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. A larger HOMO-LUMO gap generally implies greater hardness and stability. jnsam.comnih.gov

Chemical Potential (μ): Describes the tendency of electrons to escape from a system. jnsam.com

Electronegativity (χ): The power of an atom or group to attract electrons.

Softness (S): The reciprocal of hardness, indicating higher reactivity. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, identifying intermediate structures, and characterizing the high-energy transition states that connect them. For 9H-Carbazol-9-ylboronic acid, this is particularly relevant for understanding its reactions, such as the characteristic complexation of the boronic acid group with diols.

DFT calculations can be used to model the potential energy surface of a reaction. By locating the transition state structures and calculating their energies, the activation energy barrier for the reaction can be determined. This information is key to predicting reaction rates and understanding selectivity. rsc.org

A computational study on the interaction of boronic acids with diols used the B3LYP/6-31+G(d,p) level of theory to calculate the transition states for several proposed reaction mechanisms. rsc.org The study found that the reaction proceeds in two steps, with the first step being rate-determining. Such computational models can elucidate how substituents on the boronic acid influence reactivity. For example, attaching electron-withdrawing groups can make the boron atom more Lewis acidic, potentially lowering the activation barrier for nucleophilic attack by a diol. rsc.org Although this study was not on 9H-Carbazol-9-ylboronic acid itself, the principles and methods are directly applicable to understanding its reactivity. Quantum chemical calculations can also reveal post-transition state bifurcations, where a single transition state leads to multiple products, indicating that reaction selectivity is controlled by dynamic effects rather than just the lowest energy pathway. pku.edu.cn

Rational Molecular Design and Property Prediction through Computational Chemistry

A major advantage of computational chemistry is its ability to predict the properties of yet-to-be-synthesized molecules, a practice known as rational molecular design. openmedicinalchemistryjournal.compatsnap.com By starting with a core structure like 9H-Carbazol-9-ylboronic acid, researchers can computationally introduce various functional groups and predict how these modifications will affect the electronic and optical properties. patsnap.com

This in-silico approach streamlines the discovery of new materials with desired characteristics, saving significant time and resources compared to a purely experimental trial-and-error process. openmedicinalchemistryjournal.com For example, in the context of materials for organic light-emitting diodes (OLEDs) or dye-sensitized solar cells (DSSCs), DFT and TD-DFT can be used to screen a virtual library of 9H-Carbazol-9-ylboronic acid derivatives. jnsam.commdpi.com The goal is often to tune the HOMO-LUMO energy gap to achieve specific absorption or emission colors, or to optimize the alignment of energy levels for efficient charge transfer. jnsam.comnih.gov

Computational screening can identify promising candidates for synthesis by predicting key parameters such as:

Absorption and emission wavelengths.

Charge transport properties.

Molecular stability.

This predictive power allows for the targeted synthesis of molecules with a higher probability of possessing the desired functionalities for applications in optoelectronics and other advanced fields. ktu.edu

Advanced Characterization Techniques for Derived Carbazole Boronic Acid Materials

Spectroscopic Analysis for Structural Elucidation and Property Assessment

Spectroscopic methods are indispensable for confirming the successful synthesis of carbazole-boronic acid derivatives and for probing their electronic and photophysical characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of carbazole-boronic acid derivatives.

¹H NMR: Proton NMR provides detailed information about the chemical environment of hydrogen atoms within the molecule. The aromatic protons of the carbazole (B46965) and any attached phenyl rings typically appear as multiplets in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm. The specific chemical shifts and coupling constants are highly sensitive to the substitution pattern on the aromatic rings.

¹³C NMR: Carbon-13 NMR is employed to identify all unique carbon environments in the molecule. The aromatic carbons of the carbazole moiety typically resonate in the range of 109 to 145 ppm. A notable feature in the ¹³C NMR spectra of boronic acid derivatives is that the carbon atom directly bonded to the boron atom is often difficult to observe. This is due to quadrupolar relaxation induced by the boron nucleus, which can significantly broaden the signal researchgate.netrsc.org.

¹¹B NMR: Boron-11 NMR is a specialized technique that is particularly useful for characterizing boronic acid derivatives. The chemical shift of the ¹¹B nucleus provides direct information about the coordination state and chemical environment of the boron atom. For boronate esters derived from carbazole-boronic acids, the ¹¹B NMR signal typically appears as a broad singlet in the range of 27 to 28 ppm rsc.orgnih.gov. This technique is also highly effective for monitoring the pKa of the boronic acid and its complexation with diols nih.gov.

Table 1: Representative NMR Data for a Carbazole Pyridinium (B92312) Boronic Acid (CPBA) Derivative researchgate.net

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Remarks |

| ¹H | 8.19 | d |

| 8.13 | t | |

| 8.06–8.01 | m | |

| 7.55 | t | |

| 7.40 | brs | |

| 7.19 | brs | |

| 4.31 | brs | |

| 4.20 | brs | |

| 1.81 | brs | |

| ¹³C | 150.1, 144.9, 143.7, 139.8, 127.6, 126.2, 125.9, 120.4, 119.2, 109.3, 63.9, 27.7, 24.0, 15.4 | One carbon not observed due to boron quadrupolar relaxation |

| ¹¹B | ~27-28 | Expected range for boronate esters rsc.orgnih.gov |

Note: Data for CPBA, a derivative, is presented to illustrate typical chemical shifts.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the molecular weight of newly synthesized carbazole-boronic acid derivatives. Techniques such as Electrospray Ionization (ESI) are commonly used. HRMS provides an exact mass measurement, which allows for the unambiguous confirmation of the elemental composition of the target molecule, distinguishing it from other potential compounds with the same nominal mass. For instance, the ESI-MS data for a synthesized carbazole pyridinium boronic acid derivative showed a found m/z value of 345.2, which corresponded to the calculated value for the [M⁺ -Br] ion, confirming the successful synthesis of the target compound researchgate.net.

Table 2: Example of HRMS Data for a Carbazole Pyridinium Boronic Acid (CPBA) Derivative researchgate.net

| Compound | Ion | Calculated m/z | Found m/z |

| CPBA | [M⁺ -Br] | 345.2 | 345.2 |

Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the characteristic functional groups present in the carbazole-boronic acid derivatives. The vibrational frequencies of specific bonds provide a molecular fingerprint of the compound. Key vibrational modes include the stretching of C-H, C=C, and C-N bonds within the carbazole core, as well as vibrations associated with the boronic acid group. The B-O stretching vibrations in boronic acids and their esters are typically observed in the region of 1300-1400 cm⁻¹.

Table 3: Characteristic FT-IR Vibrational Frequencies for Carbazole-Boronic Acid Derivatives

| Vibrational Mode | Wavenumber (cm⁻¹) | Compound Example |

| Aromatic C-H stretch | 3050.0 | Carbazole Pyridinium Boronic Acid researchgate.net |

| C=C stretch (aromatic) | 1621.9, 1483.0, 1456.0 | Carbazole Pyridinium Boronic Acid researchgate.net |

| B-C stretch | 1326 | 9H-Carbazole-9-(4-phenyl) boronic acid pinacol (B44631) ester researchgate.net |

| C-N stretch | ~1330 | Carbazole-9-carbothioic methacrylic thioanhydride researchgate.net |

| Aromatic C-H bend | 755.2, 720.2 | Carbazole Pyridinium Boronic Acid researchgate.net |

UV-Vis absorption and photoluminescence (PL) spectroscopy are fundamental techniques for investigating the electronic and optical properties of carbazole-boronic acid materials.

UV-Vis Absorption: The UV-Vis spectrum reveals the electronic transitions within the molecule. Carbazole derivatives typically exhibit strong absorption bands in the UV region, corresponding to π-π* transitions within the conjugated carbazole ring system. The position of the absorption maximum (λ_abs) can be influenced by the nature and position of substituents on the carbazole core and any attached aryl groups. For instance, carbazole itself shows an absorption peak at 323 nm in ethanol (B145695) aatbio.com.

Photoluminescence (PL): Upon excitation with UV light, many carbazole derivatives exhibit fluorescence. The PL spectrum provides information about the emissive properties of the material, including the emission maximum (λ_em) and quantum yield. The emission color can be tuned by modifying the chemical structure. For example, some carbazole derivatives show green-yellow emission mdpi.com.

Table 4: Photophysical Data for Carbazole and a Derivative

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Emission Color |

| Carbazole | Ethanol | 323 aatbio.com | 351 aatbio.com | Blue-Violet |

| Cz-P(2,7) | Various | Not specified | Green-Yellow mdpi.com | Green-Yellow |

Low-temperature phosphorescence spectroscopy is a valuable technique for studying the triplet excited states of carbazole-boronic acid derivatives. At low temperatures, typically 77 K in a frozen solvent matrix, non-radiative decay processes are suppressed, allowing for the observation of phosphorescence, which is emission from the triplet excited state. These measurements are crucial for determining the triplet energy level (E_T) of the material, a critical parameter for applications in phosphorescent organic light-emitting diodes (PhOLEDs). The triplet energy is typically calculated from the highest-energy vibronic peak (the 0-0 transition) in the phosphorescence spectrum. For example, a dichloro derivative of (9H-carbazol-9-yl)(phenyl)methanone exhibits a phosphorescence band at 2.9 eV with a lifetime of approximately 267 ms (B15284909) in the crystalline state chemrxiv.org.

Electrochemical Analysis for Redox Properties

Electrochemical analysis, primarily through cyclic voltammetry (CV), is employed to investigate the redox behavior of carbazole-boronic acid derivatives. By measuring the oxidation and reduction potentials, key electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be estimated.

The carbazole moiety is known to be a good electron donor and can be reversibly oxidized. The oxidation potential is sensitive to the electronic nature of the substituents on the carbazole ring. In a typical CV experiment, the material is dissolved in a suitable solvent with a supporting electrolyte, and the potential is swept. The oxidation of carbazole and its derivatives generally occurs at potentials between +1.1 and +1.5 V versus a standard calomel (B162337) electrode (SCE) mdpi.com. For many carbazole derivatives, the oxidation process is reversible, indicating the formation of a stable radical cation iieta.orgresearchgate.net. The HOMO energy level can be calculated from the onset of the first oxidation peak. This information is vital for designing materials for electronic devices, as it determines the efficiency of charge injection and transport.

Table 5: Oxidation Potentials of Carbazole and a Derivative

| Compound | Oxidation Peak Potential (V vs. SCE) | Remarks |

| Carbazole (Cz) | +1.1 | Leads to radical cations for electropolymerization mdpi.com |

| 2-(9H-carbazol-9-yl)acetic acid (CzA) | +1.5 | Higher potential than unsubstituted carbazole mdpi.com |

Cyclic Voltammetry (CV) and Related Techniques

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of chemical species. In the context of carbazole-boronic acid derivatives, CV provides critical information on their oxidation and reduction potentials, the stability of the resulting radical ions, and their propensity for electropolymerization.

The electrochemical behavior of carbazole derivatives is well-documented, with the carbazole moiety being known for its electron-donating nature and ability to undergo reversible oxidation. iieta.org Studies on various carbazole derivatives have shown that they exhibit reversible or quasi-reversible oxidation waves, corresponding to the formation of radical cations and dications. mdpi.com For instance, the electropolymerization of 1,4-bis((9H-carbazol-9-yl)methyl)benzene reveals two distinct oxidation peaks, which are attributed to the formation of these radical species. mdpi.com The position of these redox peaks can be influenced by the nature and position of substituents on the carbazole ring system.

In the case of polymers derived from carbazole and 2-(9H-carbazol-9-yl)acetic acid, cyclic voltammetry has been employed to monitor the electropolymerization process. The increase in the current densities of the redox peaks with successive cycles indicates the growth of the polymer film on the electrode surface. tcichemicals.com The resulting polymer films exhibit their own characteristic redox behavior, which is crucial for applications such as electrochromic devices.

Table 1: Representative Electrochemical Data for Carbazole Derivatives

| Compound/Polymer | Oxidation Potential (V vs. Ag/AgCl or similar) | Reduction Potential (V vs. Ag/AgCl or similar) | Key Findings |

| Poly(1,4-bis((9H-carbazol-9-yl)methyl)benzene) | 0.70 and 1.12 | 0.31 and 0.65 | Two distinct and reversible oxidation processes corresponding to the formation of radical cations and dications. mdpi.com |

| Carbazole Derivatives I-III | Reversible oxidative peak | Unidirectional reductive peak | Exhibits a single reversible oxidative peak indicative of a two-sequential electron transfer (EE scheme). iieta.org |

| Poly(carbazole-co-pyrrole) | - | - | The copolymerization of carbazole and pyrrole (B145914) derivatives leads to materials with tunable electrochemical and electrochromic properties. mdpi.com |

Note: The exact potentials can vary depending on the solvent, electrolyte, and reference electrode used.

Morphological and Aggregation Studies

The performance of carbazole-boronic acid derived materials in various applications is often dictated by their morphology and aggregation state in solution and in the solid state. Understanding and controlling these properties are therefore of paramount importance.

Dynamic Light Scattering (DLS) for Aggregate Formation

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in a solution. It is particularly well-suited for studying the formation and size of aggregates of carbazole-boronic acid derivatives in different environments.

A notable application of DLS in this area is the study of a water-soluble fluorescent sensor based on carbazole pyridinium boronic acid (CPBA). rsc.orgrsc.org In this research, DLS was employed to investigate the aggregation of CPBA in the presence of glucose. The study revealed that the addition of glucose to a solution of CPBA leads to the formation of new, larger aggregates. rsc.org This aggregation is driven by the complexation between the boronic acid moiety of CPBA and the diol groups of glucose, which in turn promotes the stacking of the carbazole fluorophores. rsc.org

The aggregation behavior of such systems is often pH-dependent. At a lower pH, CPBA exists as a free boronic acid and can form smaller aggregates through hydrogen bonding. As the pH increases, the boronic acid groups ionize to form boronate groups, which can lead to the dissociation of these initial aggregates due to increased hydrophilicity and electrostatic repulsion. rsc.org However, in the presence of glucose, new aggregates are formed through complexation, demonstrating the sensitivity of the aggregation process to the chemical environment.

DLS measurements provide the hydrodynamic radius (R_h) of the particles in solution, which is the radius of a hypothetical hard sphere that diffuses at the same rate as the particle being measured. By monitoring changes in the hydrodynamic radius, researchers can gain insights into the kinetics and mechanism of aggregation.